molecular formula C20H20N4O2 B12468369 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline CAS No. 684646-73-9

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline

Cat. No.: B12468369
CAS No.: 684646-73-9
M. Wt: 348.4 g/mol
InChI Key: QJBZOZMCUNYRQI-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is a complex organic compound with the molecular formula C20H21N4O2. This compound is known for its unique structure, which includes a quinoline core linked to a piperazine ring substituted with a nitrobenzyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Properties

CAS No.

684646-73-9

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C20H20N4O2/c25-24(26)18-8-5-16(6-9-18)15-22-11-13-23(14-12-22)20-10-7-17-3-1-2-4-19(17)21-20/h1-10H,11-15H2

InChI Key

QJBZOZMCUNYRQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline typically involves multiple steps. One common method includes the reaction of quinoline derivatives with piperazine and 4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The piperazine moiety is introduced to the quinoline ring via nucleophilic aromatic substitution. For example:

  • Reaction : 4,7-dichloroquinoline reacts with piperazine in ethanol under reflux (12 h) to form 7-chloro-4-(piperazin-1-yl)quinoline with 77% yield .

  • Mechanism : Piperazine acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinoline ring.

  • Conditions : Ethanol solvent, reflux, anhydrous Na₂SO₄ for drying .

Functionalization of the Piperazine Nitrogen

The secondary amines of the piperazine ring undergo alkylation or acylation:

Alkylation

  • Reaction : Alkylation of piperazine with nitrophenethyl bromide forms intermediates like 7-((4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-4(1H)-one .

  • Conditions : Tin(II) chloride-mediated reduction of nitro intermediates, followed by thermal cyclization .

Acylation

  • Reaction : Reaction of 3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanehydrazide with aldehydes forms N-acylhydrazones (e.g., F1–F33 derivatives) .

  • Yield : 60–86% after recrystallization in ethanol .

Reduction of the Nitro Group

The nitrobenzyl group can be reduced to an amine:

  • Reaction : Reduction of the 4-nitrobenzyl group using hydrogenation or tin(II) chloride converts –NO₂ to –NH₂ .

  • Application : Enhances biological activity by enabling hydrogen bonding or further functionalization .

Condensation Reactions

The compound participates in Schiff base formation and hydrazide coupling:

  • Schiff Base Synthesis : Reacting hydrazide derivatives with aldehydes (e.g., benzaldehyde) yields N-acylhydrazones .

    • Example :

      Hydrazide+RCHON-(RCH=N)-acylhydrazone\text{Hydrazide} + \text{RCHO} \rightarrow \text{N-(RCH=N)-acylhydrazone}
    • Conditions : Ethanol solvent, room temperature, 12 h stirring .

Multi-Component Reactions (MCRs)

The quinoline-piperazine scaffold participates in MCRs to generate complex heterocycles:

  • Groebke–Blackburn–Bienaymé (GBB) Reaction : Combines with aldehydes and isocyanides to form imidazopyridines .

  • Knoevenagel Condensation : Forms pyrano[3,2-c]chromenones when reacted with malononitrile or methyl cyanoacetate .

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at positions 3 and 8 due to electron-rich regions:

  • Nitration/Sulfonation : Requires activating groups (e.g., –NH₂) for efficient substitution.

Table 1: Key Reactions and Yields

Reaction TypeConditionsProductYieldSource
Nucleophilic substitutionEthanol, reflux, 12 h7-chloro-4-(piperazin-1-yl)quinoline77%
N-Acylhydrazone formationEthanol, RT, 12 hF1–F33 derivatives60–86%
Piperazine alkylationSnCl₂, CH₂Cl₂, 0°C to RTPiperazine-phenethyl intermediates70–85%
GBB reactionEtOH, 80°C, 6 hImidazopyridine derivatives65–78%

Table 2: Substituent Effects on Reactivity

Substituent PositionFunctional GroupReactivity Impact
Quinoline 4-positionPiperazineEnhances nucleophilic substitution
Piperazine N-atomAlkyl/ArylModifies pharmacokinetic properties
Benzyl 4-position–NO₂Enables reduction to –NH₂ for further coupling

Scientific Research Applications

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is unique due to its specific combination of a quinoline core and a nitrobenzyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimalarial effects, and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those with piperazine moieties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

A series of piperazine-quinoline derivatives were synthesized and tested against breast cancer cell lines (T-47D). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like Staurosporine. For instance, a derivative showed an IC50 value of 2.73 µM, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundT-47D< 2.73
StaurosporineT-47DReference

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest at the S phase. In vitro assays demonstrated that the compound activates caspases and alters cell cycle dynamics, similar to known VEGFR-2 inhibitors . Molecular docking studies revealed that these compounds interact effectively with key proteins involved in cellular signaling pathways, further supporting their potential as therapeutic agents.

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. The structural features of this compound may enhance its efficacy against Plasmodium falciparum.

In Vitro Evaluations

In vitro studies against P. falciparum demonstrated that quinoline-based compounds can inhibit parasite growth by disrupting heme polymerization processes essential for parasite survival. The presence of the piperazine ring is believed to facilitate better interaction with the target sites within the parasite .

CompoundTargetIC50 (nM)
This compoundP. falciparumTBD
ChloroquineP. falciparum12 - 207

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives:

  • Anticancer Activity : A study synthesized various piperazine-quinoline derivatives and evaluated their anticancer properties against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and mechanism of action .
  • Antimalarial Activity : Research on quinoline derivatives indicated their potential to inhibit P. falciparum growth through mechanisms involving disruption of critical metabolic pathways .
  • Molecular Docking Studies : Docking analyses provided insights into how these compounds interact with target proteins, suggesting that structural modifications can enhance biological activity .

Q & A

What are the optimal synthetic routes for 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 2-chloroquinoline and 4-(4-nitrobenzyl)piperazine. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates due to improved nucleophilicity of piperazine .
  • Temperature : Reactions performed at 80–100°C for 12–24 hours achieve yields of 70–85%, with prolonged heating risking decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) . Alternative routes include Buchwald-Hartwig coupling for sterically hindered derivatives .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • 1H/13C NMR : Confirm regioselectivity (e.g., quinoline C2 substitution) and nitrobenzyl integration. Aromatic protons appear as multiplets between δ 7.5–9.0 ppm .
  • HRMS : Validates molecular ion [M+H]+ (e.g., m/z 365.15 for C20H19N4O2+) .
  • XRPD/TGA-DSC : Assess crystallinity and thermal stability. Melting points >200°C suggest high purity .

What in vitro biological assays are suitable for evaluating the pharmacological potential of this compound?

Level: Advanced
Answer:

  • Anti-inflammatory assays : Measure nitric oxide (NO) inhibition in LPS-stimulated macrophages (IC50 values <10 µM indicate potency) .
  • Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 receptors) require controlling for nonspecific binding using 1 µM spiperone .
  • Confounding factors : Solubility (use DMSO ≤0.1%), cytotoxicity (MTT assay parallel runs), and metabolic stability (hepatocyte incubation) .

How can X-ray crystallography resolve structural ambiguities in piperazine-containing quinoline derivatives?

Level: Advanced
Answer:
Single-crystal X-ray diffraction:

  • Confirms nitrobenzyl orientation (dihedral angle ~45° relative to quinoline plane) .
  • Identifies hydrogen bonding (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • Resolves tautomerism in piperazine rings (chair vs. boat conformations) .

What strategies address low yields in NAS reactions during synthesis?

Level: Advanced
Answer:

  • Leaving group optimization : Replace chloride with better leaving groups (e.g., triflate) .
  • Catalysis : Add CuI (10 mol%) to accelerate NAS under milder conditions (60°C, 8 hours) .
  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields .

How does the nitrobenzyl substituent influence electronic properties and reactivity?

Level: Advanced
Answer:

  • Electron-withdrawing effect : Nitro group deactivates the benzyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
  • Bioactivity : Nitro groups may improve membrane permeability (logP ~3.5) but require metabolic stability testing (e.g., nitroreductase susceptibility) .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • QSAR models : Predict logP (SwissADME) and solubility (ALOGPS) .
  • Molecular docking : Identify potential targets (e.g., kinase domains) using AutoDock Vina .
  • Limitations : Overlooks transporter-mediated efflux or off-target interactions .

How to resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for NO assays) and positive controls (e.g., dexamethasone) .
  • Dose-response validation : EC50 values should be derived from ≥3 independent replicates .
  • Statistical rigor : Apply ANOVA with post-hoc tests to address variability .

What are key considerations in designing SAR studies for this compound class?

Level: Advanced
Answer:

  • Substituent variation : Replace nitrobenzyl with electron-donating (e.g., methoxy) or bulky groups (e.g., bicyclo[1.1.1]pentane) to probe steric effects .
  • Functional group addition : Introduce sulfonamide or oxadiazole moieties to modulate solubility and target affinity .

How to validate purity and stability under different storage conditions?

Level: Basic
Answer:

  • HPLC : Monitor degradation (e.g., nitro group reduction) with C18 columns (acetonitrile/water gradient) .
  • Stability studies : Store at −20°C under argon; avoid prolonged exposure to light or humidity (TGA shows decomposition >250°C) .

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